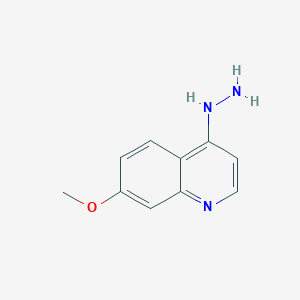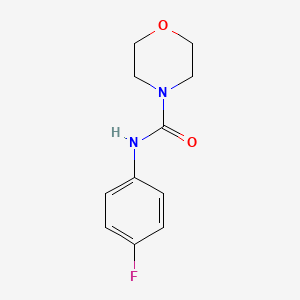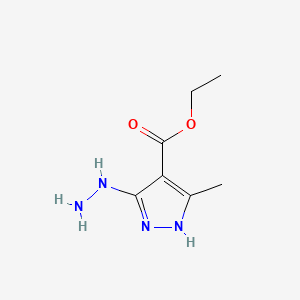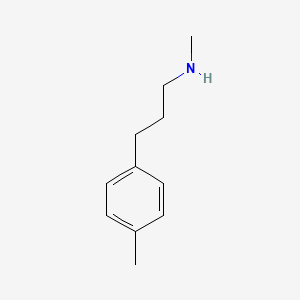
2-Methylthiochromothione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylthiochromothione is a sulfur-containing heterocyclic compound It is known for its unique chemical structure and properties, which make it a subject of interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthiochromothione typically involves the condensation of thioglycolic acid derivatives with α,β-unsaturated carbonyl compounds under basic conditions. One common method is the Gewald reaction, which involves the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method includes the Paal–Knorr reaction, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylthiochromothione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Methylthiochromothione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and enzyme functions.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activity, including anti-inflammatory and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-Methylthiochromothione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylchromone: Similar in structure but lacks the sulfur atom, leading to different reactivity and applications.
Thiophene Derivatives: Share the sulfur-containing ring structure but differ in the specific substituents and overall properties.
Chromone Derivatives: Include various functional groups attached to the chromone backbone, each with unique properties and applications
Uniqueness
2-Methylthiochromothione stands out due to its combination of a chromone backbone and a methylthio group, which imparts unique chemical reactivity and potential for diverse applications. Its sulfur content also contributes to its distinct biological activity and industrial relevance.
Propriétés
Numéro CAS |
54493-90-2 |
|---|---|
Formule moléculaire |
C10H8S2 |
Poids moléculaire |
192.3 g/mol |
Nom IUPAC |
2-methylthiochromene-4-thione |
InChI |
InChI=1S/C10H8S2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 |
Clé InChI |
OPFHNXXKRKLZGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=S)C2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B12127328.png)


![ethyl 2-{(2E)-3-[3-methoxy-4-(phenylmethoxy)phenyl]prop-2-enoylamino}-5-acetyl-4-methylthiophene-3-carboxylate](/img/structure/B12127351.png)

![3-fluoro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12127366.png)





